4-Hydrazino-1-phthalazin-acetonitrile
Description
4-Hydrazino-1-phthalazin-acetonitrile is a heterocyclic compound featuring a phthalazine core substituted with a hydrazino group at the 4-position and an acetonitrile moiety at the 1-position. Its molecular formula is C₁₁H₉N₅, with a molecular weight of 211.23 g/mol.
Properties
Molecular Formula |
C10H9N5 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(4-hydrazinylphthalazin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N5/c11-6-5-9-7-3-1-2-4-8(7)10(13-12)15-14-9/h1-4H,5,12H2,(H,13,15) |
InChI Key |
NYXKBYQZGMXXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Hydrazino-1-phthalazin-acetonitrile with three structurally related compounds:
Key Observations:
- Hydrazino vs. Amino Substitution: The hydrazino group in this compound enhances nucleophilicity compared to the amino group in 4-Amino-1-phthalazin-acetonitrile, making it more reactive in condensation or cyclization reactions .
- Cyclohexyl vs. Phthalazine Core : 4-(trans-4-Pentylcyclohexyl)benzonitrile (CAS 61204-01-1) lacks a heterocyclic backbone, resulting in lower polarity and distinct applications (e.g., liquid crystal materials) compared to phthalazine derivatives .
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